molecular formula C4H8O3S2 B13152910 Ethylene glycol bis-mercaptoacetate

Ethylene glycol bis-mercaptoacetate

Cat. No.: B13152910
M. Wt: 168.2 g/mol
InChI Key: VSZSIEBALNXIFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glycoldimercaptoacetate is synthesized by esterifying ethylene glycol with thioglycolic acid. The reaction typically involves heating the mixture of ethylene glycol and thioglycolic acid to a temperature range of 70-80°C in the presence of a catalyst such as concentrated sulfuric acid . The reaction is carried out under vacuum conditions to remove water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of glycoldimercaptoacetate follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Glycoldimercaptoacetate undergoes various chemical reactions, including nucleophilic substitution and coupling reactions. One notable reaction is the thiol-epoxy reaction, where glycoldimercaptoacetate reacts with epoxy compounds to form disulfide bonds .

Common Reagents and Conditions:

Major Products: The major products formed from the thiol-epoxy reaction include disulfide-linked compounds, which are valuable in various industrial applications .

Scientific Research Applications

Glycoldimercaptoacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of glycoldimercaptoacetate primarily involves its thiol groups. In the thiol-epoxy reaction, the thiol group is deprotonated by a base catalyst, forming a thiolate anion. This anion then attacks the epoxy group, leading to the formation of a disulfide bond . This mechanism is crucial for its role as a crosslinking agent and in forming stable polymer networks.

Comparison with Similar Compounds

Uniqueness: Glycoldimercaptoacetate is unique due to its specific reactivity with epoxy compounds and its ability to form stable disulfide bonds under mild conditions. This makes it particularly valuable in applications requiring precise control over crosslinking and polymer formation .

Properties

Molecular Formula

C4H8O3S2

Molecular Weight

168.2 g/mol

IUPAC Name

2-hydroxyethyl 2,2-bis(sulfanyl)acetate

InChI

InChI=1S/C4H8O3S2/c5-1-2-7-3(6)4(8)9/h4-5,8-9H,1-2H2

InChI Key

VSZSIEBALNXIFG-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)C(S)S)O

Origin of Product

United States

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